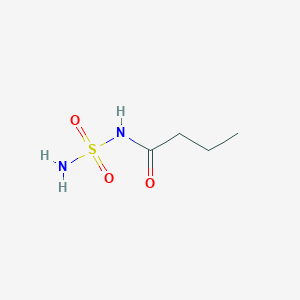
N-Sulfamoylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Sulfamoylbutanamide is an organic compound with the molecular formula C₄H₁₀N₂O₃S. It is a sulfonamide derivative, characterized by the presence of a sulfamoyl group attached to a butanamide backbone. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Sulfamoylbutanamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH₄I). This method is efficient and environmentally friendly, tolerating a wide range of functional groups . Another method involves the use of sulfonyl chlorides with amines under alkaline conditions to form sulfonamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of metal-catalyzed coupling reactions and oxidative coupling of thiols and amines are also explored for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Sulfamoylbutanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sulfonyl chlorides and amines are employed under alkaline conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-Sulfamoylbutanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme activities and protein interactions.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of N-Sulfamoylbutanamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA). This inhibition disrupts the production of DNA, RNA, and proteins, leading to bacterial cell death . The compound may also interact with other enzymes and proteins, affecting various biological pathways .
Comparison with Similar Compounds
- N-Butyl-Benzenesulfonamide
- Sulfanilamide
- Sulfinamides
Comparison: N-Sulfamoylbutanamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to N-Butyl-Benzenesulfonamide, it has a different backbone, leading to variations in reactivity and applications . Sulfanilamide and sulfinamides share similar sulfonamide groups but differ in their side chains and overall molecular structure, affecting their biological activities and uses .
Properties
CAS No. |
65952-23-0 |
|---|---|
Molecular Formula |
C4H10N2O3S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
N-sulfamoylbutanamide |
InChI |
InChI=1S/C4H10N2O3S/c1-2-3-4(7)6-10(5,8)9/h2-3H2,1H3,(H,6,7)(H2,5,8,9) |
InChI Key |
LHUYCAZNGRJTSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


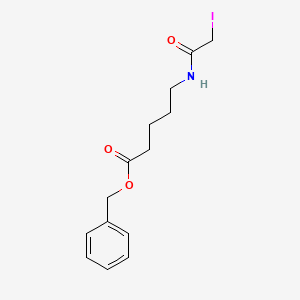
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)
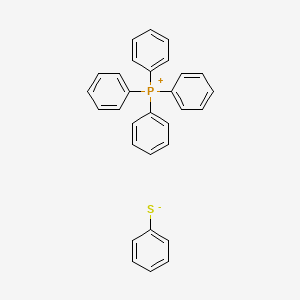

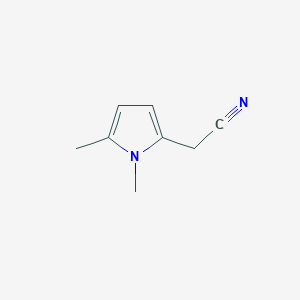
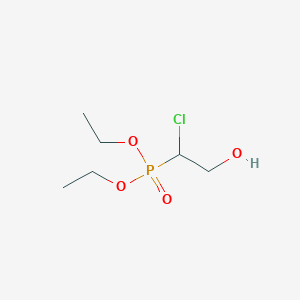
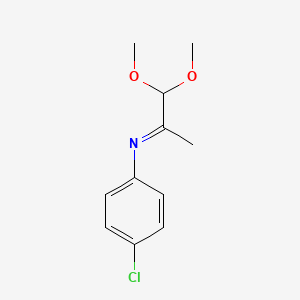
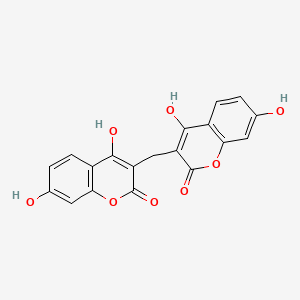
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
